Alanine is a non-essential amino acid that occurs in high levels in its free state in plasma. It is produced from pyruvate by transamination. It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system.
L-Alanine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Alanine is an Amino Acid.
Alanine is a natural product found in Euphorbia prostrata, Angelica gigas, and other organisms with data available.
Alanine is a small non-essential amino acid in humans, Alanine is one of the most widely used for protein construction and is involved in the metabolism of tryptophan and vitamin pyridoxine. Alanine is an important source of energy for muscles and central nervous system, strengthens the immune system, helps in the metabolism of sugars and organic acids, and displays a cholesterol-reducing effect in animals. (NCI04)
Alanine is a nonessential amino acid made in the body from the conversion of the carbohydrate pyruvate or the breakdown of DNA and the dipeptides carnosine and anserine. It is highly concentrated in muscle and is one of the most important amino acids released by muscle, functioning as a major energy source. Plasma alanine is often decreased when the BCAA (Branched Chain Amino Acids) are deficient. This finding may relate to muscle metabolism. Alanine is highly concentrated in meat products and other high-protein foods like wheat germ and cottage cheese. Alanine is an important participant as well as regulator in glucose metabolism. Alanine levels parallel blood sugar levels in both diabetes and hypoglycemia, and alanine reduces both severe hypoglycemia and the ketosis of diabetes. It is an important amino acid for lymphocyte reproduction and immunity. Alanine therapy has helped dissolve kidney stones in experimental animals. Normal alanine metabolism, like that of other amino acids, is highly dependent upon enzymes that contain vitamin B6. Alanine, like GABA, taurine and glycine, is an inhibitory neurotransmitter in the brain. It is produced from pyruvate by transamination. It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system.
A non-essential amino acid that occurs in high levels in its free state in plasma. It is produced from pyruvate by transamination. It is involved in sugar and acid metabolism, increases IMMUNITY, and provides energy for muscle tissue, BRAIN, and the CENTRAL NERVOUS SYSTEM.
See also: Glatiramer Acetate (monomer of); Glatiramer (monomer of); Amlisimod (monomer of) ... View More ...
L-Serine, O-(triphenylmethyl)-
CAS No.: 25840-83-9
Cat. No.: VC3764981
Molecular Formula: C3H7NO2
Molecular Weight: 89.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 25840-83-9 |
---|---|
Molecular Formula | C3H7NO2 |
Molecular Weight | 89.09 g/mol |
IUPAC Name | (2S)-2-aminopropanoic acid |
Standard InChI | InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1 |
Standard InChI Key | QNAYBMKLOCPYGJ-REOHCLBHSA-N |
Isomeric SMILES | C[C@@H](C(=O)O)N |
SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(C(=O)O)N |
Canonical SMILES | CC(C(=O)O)N |
Boiling Point | 250 °C (sublimes) |
Colorform | Orthorhombic crystals from water White crystalline powde |
Melting Point | 297 °C (decomposes) 300 °C |
Introduction
Chemical Identity and Properties
L-Serine, O-(triphenylmethyl)- is characterized by specific identifiers and physical properties that distinguish it from other serine derivatives. The compound features a trityl protecting group that shields the hydroxyl functionality of serine while leaving the amino and carboxyl groups available for reaction.
Chemical Identifiers
L-Serine, O-(triphenylmethyl)- is uniquely identified by its CAS number 25840-83-9 and possesses a molecular formula of C22H21NO3 . This formula reflects the core serine structure (C3H7NO3) with the addition of the trityl group (C19H15). The molecular weight of the compound is 347.41 g/mol, consistent with its structural components .
Physical Properties
The physical properties of L-Serine, O-(triphenylmethyl)- include its appearance as a solid at room temperature. While specific information about the melting point of the unmodified L-Serine, O-(triphenylmethyl)- is limited in the provided search results, the synthesis information suggests it has a melting point of 182-184°C . By comparison, related derivatives like Fmoc-O-trityl-L-serine have a melting point range of 200-210°C (with decomposition) .
Structural Features
The compound consists of a serine amino acid with its hydroxyl group protected by a triphenylmethyl (trityl) group. The trityl group is a bulky, hydrophobic moiety composed of three phenyl rings attached to a central carbon atom. This structural feature provides steric hindrance, protecting the hydroxyl group from unwanted reactions during peptide synthesis and other chemical transformations.
Synthesis Methods
The synthesis of L-Serine, O-(triphenylmethyl)- involves selective protection of the hydroxyl group of serine with a triphenylmethyl (trityl) group. The search results provide a detailed synthesis route that demonstrates the preparation process.
Synthesis from L-Serine and Triphenylmethyl Chloride
According to the literature, L-Serine, O-(triphenylmethyl)- can be synthesized from L-serine and trityl chloride with mercury dichloride as a catalyst . The synthesis proceeds as follows:
-
Dissolution of 0.2 g of serine (1.9 mmol) in a solution containing 1.06 g of trityl chloride (3.8 mmol) and 0.52 g of HgCl2 (1.9 mmol) in 15 mL of solvent at 0°C under stirring.
-
Slow addition of 0.27 μL of triethylamine (TEA, 1.9 mmol), causing precipitation of a heavy solid.
-
Continued stirring at ambient temperature for an additional hour.
-
Addition of excess sodium borohydride, allowing reaction for 15 minutes.
-
Addition of 5 mL of 1M NaOH followed by 10 mL of water.
-
Acidification to pH 3 with hydrochloric acid and filtration to isolate a gray solid.
-
Neutralization of the filtrate with TEA and concentration under vacuum to approximately 15 mL, resulting in precipitation of a white solid.
-
Filtration, washing with water, and drying to obtain a crude solid.
-
Final washing with chloroform to yield 0.44 g of product (66.6% yield) .
The analytical data for the synthesized product showed: C 75.80% (theoretical 76.06%), H 6.40% (theoretical 6.09%), N 3.97% (theoretical 4.03%) . This close match between observed and theoretical values confirms the identity and purity of the synthesized L-Serine, O-(triphenylmethyl)-.
Reaction Mechanism
The synthesis involves nucleophilic attack by the hydroxyl group of serine on the electrophilic carbon of trityl chloride. The mercury dichloride acts as a Lewis acid catalyst, enhancing the electrophilicity of trityl chloride. The reaction is selective for the hydroxyl group over the amino group due to the reaction conditions and the relative nucleophilicity of these functional groups.
Applications in Research and Industry
L-Serine, O-(triphenylmethyl)- finds applications across various scientific and industrial domains, particularly in peptide synthesis and pharmaceutical research.
Pharmaceutical Research
In pharmaceutical research, L-Serine, O-(triphenylmethyl)- serves as a building block for the synthesis of bioactive peptides and peptidomimetics that may have therapeutic potential. The controlled incorporation of serine residues with protected side chains allows for the development of peptide-based drugs with specific structural features.
Bioconjugation Chemistry
The compound also plays a role in bioconjugation chemistry, where peptides or proteins are modified with other molecules for research or therapeutic purposes. The selective protection and deprotection of functional groups, facilitated by compounds like L-Serine, O-(triphenylmethyl)-, enable precise control over the sites of conjugation.
Related Compounds: Structure and Functional Relationships
L-Serine, O-(triphenylmethyl)- belongs to a family of protected amino acids that share similar structural features and applications. Understanding the relationships between these compounds provides context for the specific uses of L-Serine, O-(triphenylmethyl)-.
Comparison with Fmoc-O-trityl-L-serine
Fmoc-O-trityl-L-serine (CAS: 111061-56-4) is a closely related compound that combines trityl protection of the hydroxyl group with Fmoc protection of the amino group . This dual protection strategy is particularly valuable in solid-phase peptide synthesis.
Property | L-Serine, O-(triphenylmethyl)- | Fmoc-O-trityl-L-serine |
---|---|---|
CAS Number | 25840-83-9 | 111061-56-4 |
Molecular Formula | C22H21NO3 | C37H31NO5 |
Molecular Weight | 347.41 g/mol | 569.65 g/mol |
Structure | Trityl-protected hydroxyl group | Trityl-protected hydroxyl group and Fmoc-protected amino group |
Melting Point | 182-184°C | 200-210°C (dec.) |
Primary Use | Intermediate in peptide synthesis | Direct use in Fmoc-based solid-phase peptide synthesis |
The Fmoc-O-trityl-L-serine derivative has additional physical properties documented in the literature:
-
Boiling point: 750.4±60.0°C (Predicted)
-
Density: 1.256±0.06 g/cm³ (Predicted)
-
Solubility: Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone
-
Form: Powder
-
Color: White to off-white
Structure-Activity Relationships
The structural features of L-Serine, O-(triphenylmethyl)- directly influence its reactivity and utility in chemical synthesis:
-
The trityl group provides steric hindrance around the hydroxyl oxygen, preventing nucleophilic attack during peptide coupling reactions.
-
The trityl protection is stable under basic conditions but can be selectively removed under mild acidic conditions (typically 1-2% trifluoroacetic acid), allowing for orthogonal deprotection strategies.
-
The free amino and carboxyl groups remain available for peptide bond formation, enabling incorporation into growing peptide chains.
These structure-activity relationships make L-Serine, O-(triphenylmethyl)- and its derivatives valuable tools in the precise construction of complex peptides and proteins.
Current Research and Future Perspectives
Research involving L-Serine, O-(triphenylmethyl)- continues to evolve, with new applications and synthesis methodologies emerging in the scientific literature.
Advances in Synthetic Methodologies
Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of trityl-protected amino acids, including L-Serine, O-(triphenylmethyl)-. These improvements aim to reduce the use of hazardous reagents like mercury dichloride, which is employed in traditional synthesis routes .
Alternative catalysts and solvent systems are being explored to make the synthesis more sustainable while maintaining high yields and stereochemical purity. These advancements may lead to more accessible and cost-effective production of L-Serine, O-(triphenylmethyl)- for research and industrial applications.
Future Directions
Future research involving L-Serine, O-(triphenylmethyl)- may explore:
-
Development of novel peptide-based therapeutics using precise incorporation of serine residues with protected side chains
-
Creation of new bioconjugation strategies leveraging the selective reactivity of protected serine derivatives
-
Investigation of alternative protection strategies for serine that maintain the advantages of trityl protection while improving stability or deprotection selectivity
-
Applications in the synthesis of peptidomimetics and non-natural peptides with enhanced pharmacological properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume